![molecular formula C13H6ClF3N4O2 B2961097 8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 135782-72-8](/img/structure/B2961097.png)
8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
The compound “8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . These are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the ring structure contains carbon, nitrogen, and possibly other elements .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through a one-pot synthesis method from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is mild, efficient, and operationally simple, providing facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridines can be analyzed using X-ray diffraction . This technique can illustrate the relationship between weak interactions and the sensitivity of energetic materials .Chemical Reactions Analysis
The chemical reactions of [1,2,4]triazolo[4,3-a]pyridines can vary depending on the specific substituents on the ring structure. For example, some [1,2,4]triazolo[4,3-a]pyridines exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridines can vary widely depending on their specific structure. For instance, some compounds in this class have remarkable measured densities, excellent thermal stability, and very good calculated detonation performance .Scientific Research Applications
Antimicrobial Activity
Triazolo[4,3-a]pyridine derivatives have been reported to exhibit significant antimicrobial properties. They can be designed to target specific bacterial strains and are valuable in the development of new antibiotics to combat resistant pathogens .
Anticancer Agents
These compounds have shown promise in cancer research, particularly in the synthesis of novel derivatives that exhibit growth inhibition in various cancer cell lines. This could lead to the development of new chemotherapeutic agents .
Antiviral Research
The structural features of triazolo[4,3-a]pyridine derivatives make them suitable candidates for antiviral drug development. Their potential to inhibit viral replication is an area of ongoing research .
Agrochemical Applications
Due to their biological activity, these derivatives can be utilized in the synthesis of agrochemicals that protect crops from pests and diseases, contributing to improved agricultural productivity .
Material Science
The unique chemical structure of triazolo[4,3-a]pyridine derivatives lends itself to applications in material science, such as the development of new polymers or coatings with specific properties .
Organocatalysis
These compounds can act as catalysts in organic synthesis reactions, potentially leading to more efficient and environmentally friendly chemical processes .
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have been shown to interact with their targets, such as c-met kinase, leading to inhibition of the target’s function .
Biochemical Pathways
Inhibition of c-met kinase can affect various cellular processes, including cell growth and migration .
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O2/c14-10-5-8(13(15,16)17)6-20-11(18-19-12(10)20)7-1-3-9(4-2-7)21(22)23/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOYPCJSUKPABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine |
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